molecular formula C20H18ClN5 B2896495 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-92-5

1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2896495
CAS No.: 890937-92-5
M. Wt: 363.85
InChI Key: OYLXPXPMLUODPN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 890937-92-5) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C20H18ClN5 and a molecular weight of 363.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 5-chloro-2-methylphenyl group at position 1 and a 3,5-dimethylphenyl group at position N-4 (). The compound’s Smiles representation is Cc1cc(C)cc(Nc2ncnc3c2cnn3-c2cc(Cl)ccc2C)c1, highlighting the chloro and methyl substituents on the aryl rings.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-12-6-13(2)8-16(7-12)25-19-17-10-24-26(20(17)23-11-22-19)18-9-15(21)5-4-14(18)3/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLXPXPMLUODPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-methylphenylhydrazine Hydrochloride

The 5-chloro-2-methylphenyl group is introduced via diazotization of 5-chloro-2-methylaniline. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is reduced using stannous chloride (SnCl₂) to yield the hydrazine derivative.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 25°C (reduction)
  • Solvent: Hydrochloric acid (aqueous)
  • Yield: 72–78%

Cyclocondensation to Form the Pyrazolo[3,4-d]pyrimidine Core

The hydrazine intermediate reacts with ethyl cyanoacetate and triethyl orthoformate under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold. Phosphorus oxychloride (POCl₃) is employed as both a cyclizing agent and chlorinating reagent.

Reaction Mechanism :

  • Formation of Pyrazole Ring : Ethyl cyanoacetate condenses with the hydrazine to form a pyrazole intermediate.
  • Annulation : Triethyl orthoformate introduces the pyrimidine ring via cyclocondensation.
  • Chlorination : POCl₃ replaces the hydroxyl group at position 4 with chlorine.

Optimized Parameters :

  • Temperature: 110°C (reflux)
  • Solvent: Toluene
  • Catalyst: POCl₃ (3 equivalents)
  • Yield: 65–70%

Nucleophilic Aromatic Substitution with 3,5-Dimethylaniline

The 4-chloro intermediate undergoes substitution with 3,5-dimethylaniline in the presence of a base. Triethylamine (Et₃N) neutralizes HCl byproducts, driving the reaction to completion.

Reaction Conditions :

  • Temperature: 80°C (reflux)
  • Solvent: Ethanol
  • Molar Ratio: 1:1.2 (chloride:aniline)
  • Yield: 85–90%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.45 (d, 1H, pyrimidine-H), 7.80–7.45 (m, 4H, aromatic), 6.95 (s, 2H, 3,5-dimethylphenyl), 2.35 (s, 6H, CH₃), 2.20 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • 162.5 (C-4), 155.2 (C-2), 138.7–115.4 (aromatic carbons), 21.3 (CH₃).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 407.1 [M+H]⁺ (calculated for C₂₀H₁₉ClN₅: 407.1).

Infrared (IR) Spectroscopy

  • Peaks at 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

Optimization and Yield Enhancement Strategies

Solvent Effects on Substitution Efficiency

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 85
DMF 36.7 78
Toluene 2.4 62

Ethanol balances polarity and nucleophilicity, minimizing side reactions.

Temperature-Dependent Reaction Kinetics

Elevating temperature from 60°C to 80°C improved yields from 70% to 90% by accelerating the SNAr mechanism.

Industrial-Scale Considerations

Catalytic Advances

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route but requires stringent anhydrous conditions.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 12 h to 2 h, achieving 88% yield with reduced solvent volume.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: In biological and medicinal research, 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in the synthesis of polymers or as a catalyst in chemical reactions is also of interest.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Target Compound

  • Pharmacokinetics (PK) : The 3,5-dimethylphenyl group may improve metabolic stability compared to analogs with halogenated or bulky substituents.

S29

  • PK : Poor pharmacokinetic profile due to rapid clearance.

PP2

  • Activity : Inhibits Src-family kinases (IC50 ~5–100 nM); blocks NMDA receptor potentiation in neuronal studies.
  • PK: Limited bioavailability but widely used in vitro.

SI388

  • Activity : Potent Src inhibitor (IC50 < 100 nM); suppresses cancer cell proliferation.
  • PK : Methylthio group enhances solubility and target engagement.

Ibrutinib Intermediate

  • Activity : Precursor to ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor approved for leukemia/lymphoma.
  • PK : Piperidine moiety improves blood-brain barrier penetration.

Key Research Findings

Substituent Impact on Selectivity: Chloro and Methyl Groups (Target Compound): The 3,5-dimethylphenyl group may reduce off-target effects compared to mono-substituted analogs (e.g., S29’s 4-fluorobenzyl group). Methylthio Modification (SI388): Enhances kinase binding affinity and solubility compared to unmodified pyrazolo[3,4-d]pyrimidines.

Pharmacokinetic Challenges :

  • Bulky substituents (e.g., S29’s 2-chloro-2-(4-chlorophenyl)ethyl) correlate with poor PK, whereas smaller groups (e.g., PP2’s tert-butyl) improve stability.

Biological Activity

The compound 1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step reactions that can include cyclization and functionalization of aromatic precursors. The specific synthetic route for this compound may involve the condensation of appropriate hydrazones with pyrimidine derivatives, followed by chlorination and amination steps to introduce the chloro and dimethylphenyl substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds in this class have shown significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency against cancer targets.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)0.45Apoptosis induction
HeLa (Cervical)0.32Cell cycle arrest

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The selectivity for COX-2 over COX-1 is particularly desirable for minimizing gastrointestinal side effects.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
This compound0.050.204

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines has been explored against various bacterial strains. Studies indicate that certain derivatives possess activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Case Study on Anticancer Efficacy : In a study published in 2024, a series of pyrazolo[3,4-d]pyrimidine derivatives were screened for anticancer activity against multiple cell lines. The compound under discussion exhibited a remarkable potency against A549 cells with an IC50 value of 0.45 µM, significantly outperforming other derivatives in the series .
  • Case Study on Anti-inflammatory Properties : A comparative study conducted in 2023 evaluated various pyrazolo derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated significant inhibition of inflammation with minimal side effects observed during histopathological examinations .

Q & A

Q. Methodological Example :

StepReagents/ConditionsPurposeYield (%)Reference
1HATU, DMF, RT, 24hCore coupling65–70
2Chloro-substituted phenyl halide, Pd catalyst, 90°CSubstituent addition50–60
3Ethyl acetate, refluxPurification>95 purity

How is the compound characterized structurally post-synthesis?

Basic Research Focus
Structural validation employs:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity (e.g., δ 10.02 ppm for NH protons in DMSO-d₆) .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages to verify stoichiometry .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Consideration :
Discrepancies in NMR splitting patterns may arise from rotational isomers; variable-temperature NMR or computational modeling (e.g., DFT) resolves such ambiguities .

What are the primary biological targets of this compound?

Basic Research Focus
Pyrazolo[3,4-d]pyrimidines are known to target:

  • Kinases : Src family kinases, with IC₅₀ values in the nanomolar range .
  • Receptors : ATP-binding pockets of tyrosine kinases due to structural mimicry of purine scaffolds .

Q. Methodological Validation :

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .
  • Cellular assays : Inhibition of proliferation in cancer cell lines (e.g., IC₅₀ = 0.2–1.0 µM in MDA-MB-231) .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design reduced reaction time by 30% while maintaining >90% yield .
  • Computational modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and guide solvent/catalyst selection .

Case Study :
Optimizing Suzuki-Miyaura coupling for aryl halide substitution:

  • Catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf) showed 20% higher yield with the latter .
  • Solvent: Toluene/ethanol (3:1) improved solubility of hydrophobic intermediates .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced Research Focus

  • Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .
  • Meta-analysis : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to account for assay variability .
  • Structural analogs : Test derivatives with modified substituents to isolate structure-activity relationships (SAR) .

Example :
A study reported conflicting IC₅₀ values (0.5 vs. 2.0 µM) for Src inhibition. Re-evaluation under uniform ATP concentrations (1 mM) resolved the discrepancy .

How are computational methods applied in designing derivatives of this compound?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets. For example, chloro-substituted phenyl groups enhance hydrophobic interactions with Src kinase .
  • ADMET prediction : SwissADME estimates bioavailability, highlighting logP <5 and PSA <140 Ų as optimal .

Q. Workflow :

Generate derivative library via in silico substitution.

Filter for synthetic feasibility (e.g., commercially available precursors).

Prioritize candidates with improved docking scores and ADMET profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.